Acetyl fluoride
Overview
Description
Acetyl fluoride is an acyl halide with the chemical formula CH₃COF. It is a colorless, volatile liquid that is highly reactive and corrosive.
Biochemical Analysis
Biochemical Properties
It is known that acetyl fluoride is a corrosive compound
Cellular Effects
It is known that fluoride can cause cell dysplasia and reduce cell proliferation and differentiation . Fluoride also alters the mitochondrial morphology of cells and prevents the mechanism of the respiratory chain complex .
Molecular Mechanism
It is known that fluoride can cause oxidative stress, inflammation, and programmed cell death
Temporal Effects in Laboratory Settings
It is known that fluoride can cause a wide array of toxicity phenotypes, including oxidative stress, organelle damage, and apoptosis in single cells .
Dosage Effects in Animal Models
It is known that high fluoride ingestion can cause mental imbalance in animals .
Metabolic Pathways
It is known that fluoride can affect the production of reactive oxygen species (ROS) and impact mitochondrial dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetyl fluoride can be synthesized through several methods:
Reaction of Acetic Anhydride with Hydrogen Fluoride: This is a common laboratory method where acetic anhydride reacts with hydrogen fluoride to produce this compound and acetic acid as a byproduct. [ (CH₃CO)₂O + HF \rightarrow CH₃COF + CH₃COOH ]
Fluorination of Acetic Acid Derivatives: this compound can also be prepared by fluorinating acetic acid derivatives using reagents like sulfur tetrafluoride or diethylaminosulfur trifluoride.
Industrial Production Methods: Industrial production of this compound typically involves the reaction of acetic anhydride with hydrogen fluoride under controlled conditions to ensure safety and maximize yield .
Types of Reactions:
Nucleophilic Substitution: this compound undergoes nucleophilic substitution reactions where the fluorine atom is replaced by various nucleophiles such as water, alcohols, and amines. [ CH₃COF + H₂O \rightarrow CH₃COOH + HF ]
Hydrolysis: this compound reacts with water to form acetic acid and hydrogen fluoride.
Acylation: It is used as an acylating agent in organic synthesis to introduce acetyl groups into compounds.
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols and Amines: For nucleophilic substitution reactions.
Lewis Acids: Often used as catalysts in acylation reactions.
Major Products:
Acetic Acid: Formed during hydrolysis.
Acetylated Compounds: Formed during acylation reactions.
Scientific Research Applications
Acetyl fluoride has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing acetyl groups into various organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the preparation of fluorinated materials with unique properties.
Mechanism of Action
Acetyl fluoride acts primarily as an acylating agent. The mechanism involves the transfer of the acetyl group (CH₃CO-) to a nucleophile, facilitated by the highly reactive nature of the carbon-fluorine bond. This reaction is often catalyzed by Lewis acids, which enhance the electrophilicity of the carbonyl carbon .
Comparison with Similar Compounds
Acetyl Chloride (CH₃COCl): Similar in structure but contains a chlorine atom instead of fluorine.
Acetyl Bromide (CH₃COBr): Contains a bromine atom and is also less reactive compared to acetyl fluoride.
Acetyl Iodide (CH₃COI): Contains an iodine atom and is the least reactive among the acetyl halides.
Uniqueness of this compound:
Properties
IUPAC Name |
acetyl fluoride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3FO/c1-2(3)4/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCMRTZQCZRJDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060326 | |
Record name | Acetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
62.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
557-99-3 | |
Record name | Acetyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=557-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetyl fluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl fluoride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetyl fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Acetyl fluoride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFP6JT54SF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of acetyl fluoride?
A1: this compound has the molecular formula CH3COF and a molecular weight of 62.05 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: this compound has been studied using various spectroscopic techniques, including:
- UV Absorption Spectroscopy: This technique has been used to investigate the S1 ← S0 electronic transitions of this compound-h3 and -d3. The origins of these transitions were observed at 39912 and 39904 cm-1, respectively. []
- Infrared (IR) Spectroscopy: IR spectra of this compound have been obtained in both liquid and gaseous phases. This data, along with isotopic studies, has been used to assign vibrational frequencies for the molecule. []
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR studies have been particularly useful in understanding the kinetics and equilibrium of reactions involving this compound. [] Additionally, 1H and 13C NMR, including studies of isotope effects, have provided insights into the structure and dynamics of this compound. [, ]
- Microwave Spectroscopy: This technique has been instrumental in determining the structure and conformational properties of this compound, including the barrier to internal rotation of the methyl group. []
Q3: Is there information available on the material compatibility of this compound?
A3: While the provided research doesn't explicitly discuss material compatibility, this compound, as an acyl halide, is known to be reactive. It is likely incompatible with materials susceptible to attack by electrophiles, such as water, alcohols, and amines.
Q4: What is known about the stability of this compound?
A4: this compound is generally considered to be less stable than other acetyl halides like acetyl chloride. [] It can react with water (hydrolysis) to form acetic acid and hydrogen fluoride.
Q5: Are there any known catalytic applications of this compound?
A5: While the research doesn't specifically highlight catalytic applications of this compound itself, it is often generated in situ as an intermediate in reactions involving acid anhydrides and hydrogen fluoride. For example, in the reaction of acetyl chloride with tetraethylammonium fluoride, this compound is formed through the reaction of acetic anhydride (formed in situ) and hydrogen fluoride. []
Q6: Has computational chemistry been used to study this compound?
A6: Yes, computational chemistry has been used to study various aspects of this compound, including:
- Potential Energy Surface (PES): Density Functional Theory (DFT) calculations have been employed to explore the PES for unimolecular dissociations and rearrangements of this compound. These calculations identified stable intermediates and the most probable channels for decomposition products like ketene. []
- Reaction Mechanisms: DFT methods like CBS-QB3 and G4 have been used to investigate the reaction mechanisms of this compound with hydroxyl radicals (OH). These studies found that the reaction proceeds primarily through an indirect H-abstraction mechanism involving H-bonded complexes. []
- Spectroscopic Properties: Quantum chemical calculations have been used to study the structure of this compound in both ground and excited electronic states, providing insights into its spectroscopic properties. []
- Structure-Activity Relationship (SAR): Vinylogue extrapolation and block localized wave function (BLW) methodologies have been employed to determine the contributions of resonance and inductive effects to the gas-phase deprotonation enthalpies of this compound and related compounds. This information can be valuable for understanding SAR. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.